molecular formula C22H13Cl2F3N2O B2691432 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile CAS No. 246022-13-9

3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile

Cat. No.: B2691432
CAS No.: 246022-13-9
M. Wt: 449.25
InChI Key: GCQIGWOXCOMFLU-RIYZIHGNSA-N
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Description

This compound is an acrylonitrile derivative featuring a pyrrole ring substituted with a 2,4-dichlorobenzoyl group and a methyl group at the 1-position. The acrylonitrile moiety is further substituted with a 3-(trifluoromethyl)phenyl group. Its structural complexity arises from the combination of electron-withdrawing groups (dichlorobenzoyl, trifluoromethyl) and the heterocyclic pyrrole core, which may confer unique electronic and steric properties.

Properties

IUPAC Name

(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2F3N2O/c1-29-12-15(21(30)19-6-5-17(23)10-20(19)24)9-18(29)8-14(11-28)13-3-2-4-16(7-13)22(25,26)27/h2-10,12H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQIGWOXCOMFLU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=C(C#N)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C(\C#N)/C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile is a synthetic compound with potential applications in pharmacology and agrochemistry. Its complex structure, featuring dichlorobenzoyl and trifluoromethyl moieties, suggests diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H14Cl4N2O2
  • Molecular Weight : 468.16 g/mol
  • Boiling Point : 675.3 ± 55.0 °C (predicted)
  • Density : 1.41 ± 0.1 g/cm³ (predicted)
  • pKa : 11.97 ± 0.70 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its effects on different biological systems.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a related compound showed effective inhibition of cancer cell proliferation through apoptosis induction in vitro. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. In one study, derivatives with similar pyrrole structures demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of DNA synthesis.

Inhibition of Enzymatic Activity

Research has shown that this compound can inhibit specific enzymes linked to cancer progression and inflammation. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway and cancer development.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the anticancer potential of the compound.
    • Methodology : Human cancer cell lines were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at doses above 10 µM, with IC50 values indicating strong potency against breast cancer cells.
    • : The compound induces apoptosis via mitochondrial pathways.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy against common pathogens.
    • Methodology : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
    • Results : Zones of inhibition were recorded, showing substantial antibacterial activity at concentrations as low as 5 µg/mL.
    • : The compound exhibits potential as a lead for developing new antibacterial agents.

The biological activities of 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
  • Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes involved in inflammatory and proliferative pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound is compared to five acrylonitrile derivatives from the evidence, focusing on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
3-[4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile (Target Compound) C₂₂H₁₄Cl₂F₃N₂O ~489.27* Dichlorobenzoyl, trifluoromethylphenyl, methylpyrrole Unique pyrrole core; high halogen content N/A
(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile C₁₉H₁₃FN₂O₂S 352.38 Fluorophenyl, hydroxy-methoxyphenyl, thiazole Polar O-containing groups; Z-configuration
2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile C₁₈H₁₀BrCl₂N₂S ~452.55* Bromophenyl, dichlorophenyl, thiazole E-configuration; heavy halogen substituents
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile C₁₆H₉FN₂S₂ 320.38 Fluorophenyl, thienyl, thiazole Non-aromatic thienyl group; lower molecular weight
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile C₂₁H₁₆FN₃OS ~393.43* Dimethylaminophenyl, fluorobenzoyl-thienyl Electron-donating dimethylamino group; thienyl linkage

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Cores : The target compound uses a pyrrole ring, while analogs feature thiazole () or thienyl () systems. Pyrroles are less common in the evidence, suggesting distinct electronic properties (e.g., aromaticity, dipole moments) compared to thiazoles .

Halogenation : The dichlorobenzoyl and trifluoromethyl groups in the target compound enhance lipophilicity and metabolic stability, similar to dichlorophenyl in and fluorophenyl in .

Stereochemistry : Analogs like exhibit Z/E isomerism, but the target compound’s stereochemistry is unspecified in the evidence.

Physicochemical Properties

  • Molecular Weight : The target compound (~489.27) is heavier than analogs (320.38–452.55), likely due to its dichlorobenzoyl and trifluoromethyl groups.
  • Polarity : The absence of polar groups (e.g., hydroxy in ) in the target compound may reduce water solubility compared to .

Research Implications

  • Electron-Withdrawing Effects : The trifluoromethyl and dichlorobenzoyl groups in the target compound could enhance charge-transfer properties, making it a candidate for optoelectronic materials, as seen in silole-based emitters ().
  • Biological Activity : Dichlorophenyl and trifluoromethyl groups are common in agrochemicals and pharmaceuticals; the target compound may share bioactivity with analogs like .

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